Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Efficacy and Safety Comparison in Rheumatoid

Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Cat. No.: S527994

Compound Focus: Filgotinib

CAS No.: 1206161-97-8

Get Quote

The table below summarizes key findings from a Bayesian network meta-analysis of randomized controlled

trials (RCTs) involving patients with active RA who had an inadequate response to biologic disease-

modifying antirheumatic drugs (-lDMARDs) [1].

Parameter Filgotinib 200 mg Filgotinib 100 mg Tofacitinib 5 mg Placebo

ACR20 Response 2nd (after 4th 5th 6th (last)

(SUCRA Upadacitinib)

Ranking)

ACR50 Response 2nd (after Baricitinib)  5th 3rd 6th (last)

(SUCRA

Ranking)

ACR70 Response Not significantly Significantly lower Reference point Significantly

Rate different from than Tofacitinib 5 lower
Tofacitinib mg

Serious Adverse Not significantly Information not Not significantly Reference

Event (SAE) Rate different from specified in result different from point
placebo placebo

© 2026 Smolecule. All rights reserved.

1/5

Tech Support


https://www.smolecule.com/products/s527994?utm_src=pdf-body
https://www.smolecule.com/products/s527994?utm_src=pdf-interest
https://link.springer.com/article/10.1007/s00393-020-00796-1
https://www.smolecule.com/products/s527994?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

o Efficacy Takeaways: In this refractory RA population, both doses of Filgotinib and Tofacitinib were
significantly more effective than placebo. Filgotinib 200 mg generally ranked higher for achieving
moderate response (ACR20/50), while Tofacitinib 5 mg showed a strong performance for higher
thresholds of response (ACR70) [1].

o Safety Takeaways: Both Tofacitinib 5 mg and Filgotinib 200 mg showed serious adverse event rates
that were not significantly different from placebo in this analysis. The study concluded that all these
JAK inhibitors are viable options but possess distinct efficacy and safety profiles [1].

Experimental Protocol for Clinical Comparison

The comparative data presented above is derived from a specific type of study designed to compare multiple

treatments in the absence of direct head-to-head trials. Here is the detailed methodology:

¢ Study Design: Bayesian Network Meta-Analysis (NMA) [1].
e Objective: To combine direct and indirect evidence from multiple RCTs to examine the relative
efficacy and safety of Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib.
e Patient Population: Patients with active rheumatoid arthritis (RA) and an inadequate response to
biologic disease-modifying antirheumatic drugs (0bDMARDS) [1].
¢ Included Studies: Four RCTs meeting the inclusion criteria, comprising a total of 1399 patients [1].
¢ Interventions Assessed: Filgotinib (100 mg and 200 mg), Tofacitinib (5 mg), Baricitinib (4 mg),
Upadacitinib (15 mg), and placebo [1].
¢ Primary Efficacy Endpoints: American College of Rheumatology response rates (ACR20, ACR50,
ACR70), which represent a 20%, 50%, or 70% improvement in disease activity scores [1].
o Safety Endpoints: Incidence of serious adverse events (SAES) [1].
¢ Statistical Analysis:
o A Bayesian framework was used to perform the NMA.
o Treatments were ranked for each outcome using the Surface Under the Cumulative Ranking
Curve (SUCRA). A higher SUCRA value (closer to 100%) indicates a higher probability of being
the best treatment for that outcome [1].

Mechanism of Action and Safety Context

Both Filgetinib and Tofacitinib are Janus kinase (JAK) inhibitors, but they differ in their selectivity for
different JAK family members (JAK1, JAK2, JAK3, TYK2), which may influence their efficacy and safety
profiles [2].
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¢ JAK-STAT Pathway: When cytokines bind to their receptors on a cell surface, they activate
associated JAK proteins. The JAKs then phosphorylate and activate STAT proteins. Activated STATs
move to the cell nucleus and act as transcription factors, turning on genes involved in inflammation
and immune response [2].

¢ Inhibition: JAK inhibitor drugs bind to the kinases, blocking this signaling cascade and reducing the
production of inflammatory cytokines [2].

The diagram below illustrates this pathway and where the inhibitors act.
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Considerations for a Comprehensive Safety Profile

When comparing the safety of these drugs, it is crucial to consider the broader context beyond a single study.

e Class-Wide Safety Considerations: As a drug class, JAK inhibitors share certain safety concerns.
Regulatory agencies have highlighted an increased risk of major adverse cardiovascular events
(MACE), malignancy, thrombosis, and serious infections based on data primarily involving
Tofacitinib [3] [4]. The extent of this risk and how it varies between more selective and less selective
JAK inhibitors is an active area of research.

¢ Indication-Specific Profiles: Safety can vary by disease. For example, a 2025 network meta-
analysis in Alopecia Areata found that Baricitinib was associated with a higher likelihood of acne and
infections, while Deuruxolitinib and Ritlecitinib were linked to elevated creatine phosphokinase levels
[5]. This underscores that safety signals are not uniform across all conditions.

¢ Lack of Direct Comparisons: The absence of head-to-head RCTs for Filgotinib vs. Tofacitinib is a
significant evidence gap, noted not only in RA but also in other conditions like ulcerative colitis [3].
The available indirect comparisons from network meta-analyses, while valuable, have inherent
limitations and can show inconsistencies [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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